molecular formula C12H12BrN3O2 B8147696 5-(Cbz-amino)-4-bromo-1-methylpyrazole

5-(Cbz-amino)-4-bromo-1-methylpyrazole

Cat. No.: B8147696
M. Wt: 310.15 g/mol
InChI Key: JSIGZJZTWAEUQO-UHFFFAOYSA-N
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Description

5-(Cbz-amino)-4-bromo-1-methylpyrazole is a useful research compound. Its molecular formula is C12H12BrN3O2 and its molecular weight is 310.15 g/mol. The purity is usually 95%.
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Biological Activity

5-(Cbz-amino)-4-bromo-1-methylpyrazole is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : Benzyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate
  • Molecular Formula : C12H12BrN3O2
  • Molecular Weight : 310.15 g/mol
  • CAS Number : 1423706-40-4

The compound features a bromo group, which is known to enhance biological activity through various mechanisms, including modulation of enzyme activity and receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in signaling pathways, particularly those related to cancer proliferation.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially altering their signaling pathways.
  • Covalent Binding : Similar to other pyrazole derivatives, it may form covalent bonds with target proteins, leading to prolonged effects on biological systems.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits promising biological activities, particularly in the context of cancer treatment.

Antitumor Activity

Studies indicate that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., lung and gastric cancers) . The specific activity of this compound in inhibiting cancer cell growth remains an area for further investigation.

Case Studies

A notable study involved the synthesis and evaluation of pyrazole derivatives targeting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. One derivative demonstrated significant inhibition against FGFRs with IC50 values ranging from 41 to 99 nM . This highlights the potential of pyrazole derivatives in developing targeted cancer therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrazole Ring : Utilizing starting materials that facilitate the formation of the pyrazole structure.
  • Bromination : Introducing the bromo group through electrophilic bromination techniques.
  • Carbamate Formation : Reacting with carbamate precursors to yield the final product.

Comparison with Related Compounds

The following table summarizes some key derivatives and their biological activities:

Compound NameCAS No.Biological Activity
This compound1423706-40-4Potential FGFR inhibitor
5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole2421146-36-1Enhanced receptor modulation
5-Amino-1H-pyrazole derivativesVariesBroad spectrum antitumor activity

Properties

IUPAC Name

benzyl N-(4-bromo-2-methylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-16-11(10(13)7-14-16)15-12(17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIGZJZTWAEUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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